molecular formula C12H7F3O B6373498 4-(2,3-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1261464-13-4

4-(2,3-Difluorophenyl)-3-fluorophenol, 95%

Cat. No. B6373498
CAS RN: 1261464-13-4
M. Wt: 224.18 g/mol
InChI Key: SELOSCINEQWRLZ-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-3-fluorophenol, 95% is a synthetic compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C7H5F3O and a molecular weight of 182.11 g/mol. This compound is a colorless solid at room temperature, and is soluble in water and a variety of organic solvents. It is a widely used reagent in the fields of organic chemistry and biochemistry due to its reactivity and stability.

Scientific Research Applications

4-(2,3-Difluorophenyl)-3-fluorophenol, 95% has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pigments. It has also been used in the synthesis of a variety of heterocyclic compounds, such as triazoles and pyridine derivatives. Additionally, it has been used in the synthesis of various fluorescent dyes, as well as in the synthesis of fluorescent proteins.

Mechanism of Action

4-(2,3-Difluorophenyl)-3-fluorophenol, 95% acts as a proton donor, donating a proton to the reaction mixture. This proton donation results in the formation of a new bond between the two reactants, resulting in the desired product. Additionally, 4-(2,3-Difluorophenyl)-3-fluorophenol, 95% can act as a nucleophile, attacking electrophilic centers in the reaction mixture and forming new bonds.
Biochemical and Physiological Effects
4-(2,3-Difluorophenyl)-3-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various bacteria and fungi, as well as inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, and has been used as an activator of the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

4-(2,3-Difluorophenyl)-3-fluorophenol, 95% is a widely used reagent in the fields of organic chemistry and biochemistry. It has a number of advantages when used in laboratory experiments, including its low cost, high reactivity, and high stability. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is important to note that 4-(2,3-Difluorophenyl)-3-fluorophenol, 95% has a number of limitations when used in laboratory experiments. It is prone to hydrolysis in the presence of water, and can react with a number of other compounds, including acids, bases, and oxidizing agents.

Future Directions

Given its wide range of applications, there are numerous potential future directions for 4-(2,3-Difluorophenyl)-3-fluorophenol, 95%. One potential direction is to explore its use as a drug delivery system, as its low toxicity and stability make it an ideal candidate for such applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its reactivity and stability could lead to the development of new synthetic methods and applications. Finally, further research into its environmental impact could lead to the development of more environmentally friendly synthesis methods.

Synthesis Methods

4-(2,3-Difluorophenyl)-3-fluorophenol, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2,3-difluorobenzaldehyde and 3-fluorophenol in the presence of a strong base, such as sodium hydroxide, and a catalytic amount of a strong acid, such as sulfuric acid. This reaction produces a white solid, which is then purified and recrystallized to obtain the desired product.

properties

IUPAC Name

4-(2,3-difluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-10-3-1-2-9(12(10)15)8-5-4-7(16)6-11(8)14/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELOSCINEQWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684229
Record name 2,2',3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261464-13-4
Record name 2,2',3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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